molecular formula C14H19NO2S B2472758 2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide CAS No. 1286714-08-6

2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

Cat. No.: B2472758
CAS No.: 1286714-08-6
M. Wt: 265.37
InChI Key: GFZPEYFFWRCSPI-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is an organic compound with a complex structure that includes a benzylthio group, a cyclopropyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to obtain benzylthiol.

    Cyclopropyl Ring Formation: The cyclopropyl ring can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors and other advanced technologies to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The cyclopropyl ring may also play a role in modulating the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)acetamide: Lacks the cyclopropyl ring and hydroxymethyl group.

    N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide: Lacks the benzylthio group.

    2-(benzylthio)-N-methylacetamide: Contains a methyl group instead of the cyclopropyl ring.

Uniqueness

2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is unique due to the presence of both the benzylthio group and the cyclopropyl ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-11-14(6-7-14)10-15-13(17)9-18-8-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZPEYFFWRCSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CSCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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